N'-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide
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Overview
Description
N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that features a piperidine ring, a cyclopropanesulfonyl group, and an oxolan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions, often involving hydrogenation or cycloaddition processes . The cyclopropanesulfonyl group is introduced via sulfonylation reactions, which require specific reagents and conditions to ensure the correct functional group is attached .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Mechanism of Action
The mechanism of action of N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings, such as piperine and piperidinones.
Sulfonyl compounds: Molecules containing sulfonyl groups, like sulfonamides and sulfones.
Oxolan derivatives: Compounds with oxolan rings, such as tetrahydrofuran derivatives.
Uniqueness
N’-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O5S/c20-15(16(21)18-11-13-2-1-9-24-13)17-10-12-5-7-19(8-6-12)25(22,23)14-3-4-14/h12-14H,1-11H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGPJCFLNLRIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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